

An In-depth Technical Guide to Sodium 3,3',3"-Phosphinetriyltribenzenesulfonate (TPPTS)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Sodium 3,3',3"-phosphinetriyltribenzenesulfonate
Cat. No.:	B1312271

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium 3,3',3"-phosphinetriyltribenzenesulfonate, commonly known as TPPTS, is a water-soluble organophosphorus compound with significant industrial and academic relevance. Its unique property of high solubility in aqueous media, a feature not common to most phosphine ligands, has made it a cornerstone in the development of aqueous biphasic catalysis. This technical guide provides a comprehensive overview of the core properties of TPPTS, including its physicochemical characteristics, detailed synthesis protocols, and its prominent applications in catalysis. Particular attention is given to its role in the industrially significant Ruhrchemie/Rhône-Poulenc process for hydroformylation. While its primary applications are in chemical synthesis, this guide also explores available information on its biological interactions, providing a resource for professionals in drug development and related fields.

Chemical and Physical Properties

TPPTS is a white, microcrystalline solid that is highly soluble in water.^[1] This high water solubility is its most distinguishing feature, enabling its use in aqueous reaction media. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of **Sodium 3,3',3"-phosphinetriyltribenzenesulfonate**

Property	Value	Reference(s)
IUPAC Name	Trisodium 3,3',3''-phosphanetriyltribenzenesulfonate	[1]
Synonyms	TPPTS, Sodium triphenylphosphine trisulfonate, Tris(3-sulfophenyl)phosphine trisodium salt	[1] [2]
CAS Number	63995-70-0	[2]
Molecular Formula	<chem>C18H12Na3O9PS3</chem>	[1]
Molecular Weight	568.41 g/mol	[1]
Appearance	White microcrystalline solid	[1]
Solubility	Soluble in water	[1]
Melting Point	>300 °C	[3]

Spectroscopic Properties

The structural integrity and purity of TPPTS are typically confirmed using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum of TPPTS in D_2O typically exhibits complex multiplets in the aromatic region, corresponding to the protons on the sulfonated phenyl rings.[\[4\]](#)
- ^{31}P NMR: The phosphorus-31 NMR spectrum of TPPTS in D_2O shows a characteristic signal for the phosphorus atom. The chemical shift provides information about the electronic environment of the phosphorus center.[\[4\]](#)[\[5\]](#)

Fourier-Transform Infrared (FT-IR) Spectroscopy

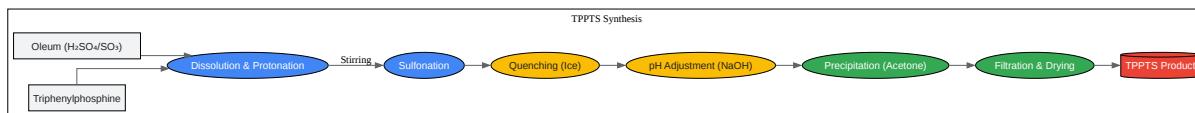
The FT-IR spectrum of TPPTS displays characteristic absorption bands corresponding to its functional groups. Key expected vibrations include those for the P-C bonds of the phosphine, the S=O and S-O bonds of the sulfonate groups, and the aromatic C-H and C=C bonds of the phenyl rings.[\[6\]](#)[\[7\]](#)

Experimental Protocols

Synthesis of Sodium 3,3',3"-phosphinetriyltribenzenesulfonate (TPPTS)

TPPTS is synthesized by the sulfonation of triphenylphosphine.[\[1\]](#) A general laboratory-scale protocol is described below, which includes measures to control the formation of the common byproduct, triphenylphosphine oxide.[\[8\]](#)

Materials:


- Triphenylphosphine (TPP)
- Oleum (fuming sulfuric acid)
- Concentrated Sulfuric Acid
- Sodium Hydroxide (NaOH)
- Degaerated Acetone
- Ice

Procedure:

- In a flask equipped with a stirrer and under an inert atmosphere (e.g., nitrogen), carefully dissolve triphenylphosphine in oleum at a controlled temperature, typically below 25 °C. The phosphine protonates immediately upon dissolution.[\[1\]](#)
- The reaction mixture is stirred for a set period (e.g., several days at room temperature followed by a period at a lower temperature) to allow for the sulfonation to occur at the meta-position of each phenyl ring.[\[8\]](#)

- The reaction is quenched by carefully adding the mixture to ice.
- The pH of the resulting solution is then carefully adjusted to approximately 3 by the slow addition of a sodium hydroxide solution. This step is crucial to prevent the formation of phosphine oxide.[8]
- The volume of the solution is reduced, for example, by distillation under a nitrogen atmosphere.[8]
- The TPPTS is precipitated by the addition of deaerated acetone.[8]
- The precipitate is collected by filtration, washed with acetone, and dried under vacuum to yield TPPTS as a white solid.[8]

Diagram of TPPTS Synthesis Workflow:

[Click to download full resolution via product page](#)

A simplified workflow for the synthesis of TPPTS.

Application in Catalysis: The Ruhrchemie/Rhône-Poulenc Process

One of the most significant industrial applications of TPPTS is as a ligand in the rhodium-catalyzed hydroformylation of propylene to produce butyraldehyde. This process, known as the Ruhrchemie/Rhône-Poulenc process, utilizes a biphasic system where the water-soluble catalyst is easily separated from the organic product phase.[1][9]

Reaction Scheme: Propylene + CO + H₂ → n-Butyraldehyde + iso-Butyraldehyde

Catalyst System: A rhodium precursor complexed with an excess of TPPTS ligand in an aqueous solution.

General Experimental Workflow:

- Catalyst Preparation: The active catalyst is prepared *in situ* by dissolving a rhodium salt (e.g., rhodium acetate) and an excess of TPPTS in water.
- Reaction: The aqueous catalyst solution is charged into a reactor along with the organic substrate (propylene) and synthesis gas (a mixture of CO and H₂). The reaction is carried out under pressure and at an elevated temperature with vigorous stirring to ensure good mixing of the two phases.
- Phase Separation: After the reaction, the mixture is allowed to settle, leading to the separation of the aqueous catalyst phase and the organic product phase.
- Product Isolation: The organic phase, containing the butyraldehyde products, is decanted.
- Catalyst Recycling: The aqueous phase containing the rhodium-TPPTS catalyst is recycled back to the reactor for subsequent batches.[9]

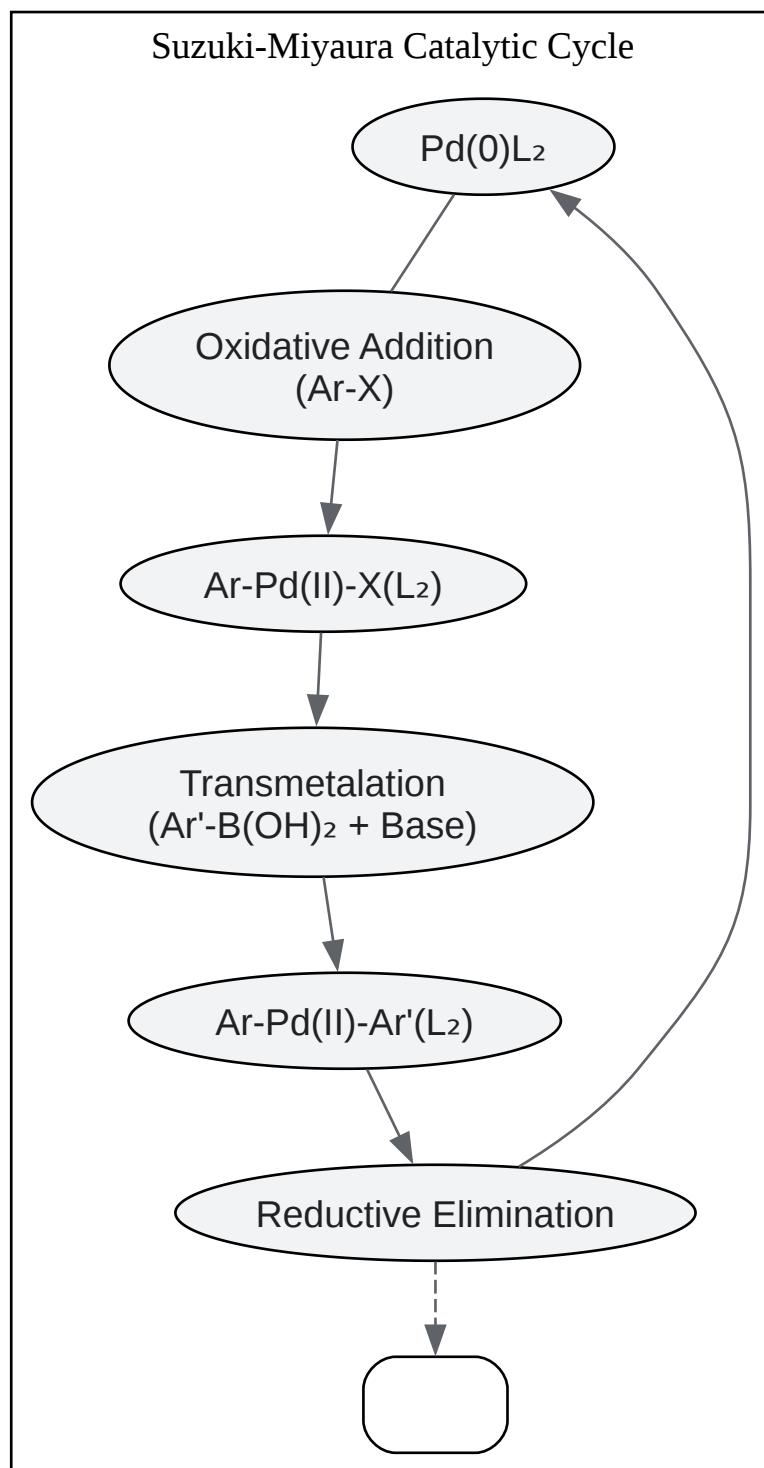
Diagram of the Ruhrchemie/Rhône-Poulenc Process:

[Click to download full resolution via product page](#)

A schematic of the biphasic Ruhrchemie/Rhône-Poulenc process.

Palladium-Catalyzed Suzuki-Miyaura Coupling

TPPTS can also be employed as a ligand in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions in aqueous media. This allows for the synthesis of biaryl compounds under environmentally benign conditions.[\[10\]](#)


General Reaction Scheme: Aryl Halide + Arylboronic Acid → Biaryl + Byproducts

Catalyst System: A palladium precursor (e.g., Pd(OAc)₂) with TPPTS as the ligand in an aqueous solvent system.

General Experimental Protocol:

- Reaction Setup: In a reaction vessel, the aryl halide, arylboronic acid, a base (e.g., K_2CO_3), the palladium catalyst precursor, and the TPPTS ligand are combined in an aqueous solvent or a mixture of an organic solvent and water.
- Reaction: The mixture is heated and stirred for a specified time until the reaction is complete, which can be monitored by techniques like TLC or GC.
- Work-up: After cooling, the organic product is extracted from the aqueous phase using a suitable organic solvent. The organic layers are combined, washed, dried, and the solvent is evaporated to yield the crude product.
- Purification: The crude product is then purified by a suitable method, such as column chromatography, to obtain the pure biaryl compound.

Diagram of the Suzuki-Miyaura Coupling Catalytic Cycle:

[Click to download full resolution via product page](#)

The catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.

Relevance to Drug Development

While TPPTS is predominantly utilized in the field of chemical synthesis and catalysis, the broader class of water-soluble phosphines and organophosphorus compounds has been explored for biological applications.[\[11\]](#)[\[12\]](#)

Currently, there is limited direct research on the specific interactions of TPPTS with biological signaling pathways or its potential as a therapeutic agent. However, the unique properties of TPPTS, such as its high water solubility and ability to coordinate with metal ions, could present interesting avenues for future research in drug delivery or the design of metal-based therapeutics.

Studies on other triphenylphosphonium (TPP) derivatives have shown that the lipophilic cation can facilitate the accumulation of attached molecules within mitochondria, a target for some anticancer therapies. While TPPTS is a sulfonated and thus more hydrophilic version, the fundamental phosphonium scaffold is present. Research into the cytotoxicity of various TPP conjugates has been conducted, with some compounds showing promise in inducing apoptosis in cancer cells.[\[13\]](#)[\[14\]](#) However, it is crucial to note that these studies are on different derivatives and do not directly implicate TPPTS in such activities.

The interaction of organophosphorus compounds with enzymes, particularly kinases and phosphatases which are key players in cell signaling, is an active area of research.[\[15\]](#)[\[16\]](#)[\[17\]](#) Dysregulation of these enzymes is implicated in numerous diseases. While no specific studies on the interaction of TPPTS with these enzymes have been found, its potential to coordinate with metal cofactors or interact with active sites due to its phosphine nature cannot be entirely ruled out and may warrant investigation.

Safety and Handling

TPPTS is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[\[1\]](#)[\[2\]](#) Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling the compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

Sodium 3,3',3"-phosphinetriyltribenzenesulfonate (TPPTS) is a versatile and highly valuable water-soluble phosphine ligand. Its primary impact has been in the field of aqueous biphasic catalysis, most notably enabling the highly efficient and environmentally conscious Ruhrchemie/Rhône-Poulenc process for hydroformylation. Its utility extends to other important organic transformations such as Suzuki-Miyaura cross-coupling reactions. While its direct role in drug development is not yet established, the unique properties of TPPTS and the broader biological activities of related organophosphorus compounds suggest potential avenues for future exploration in medicinal chemistry and chemical biology. This guide provides a foundational understanding of the key properties and applications of TPPTS for researchers and professionals in the chemical and pharmaceutical sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. University of Ottawa NMR Facility Blog: The Proton Decoupled ^{31}P NMR Spectrum of Triphenyl Phosphate [u-of-o-nmr-facility.blogspot.com]
- 2. Trisodium 3,3',3"-phosphinetriyltris(benzene-1-sulphonate) | C₁₈H₁₂Na₃O₉PS₃ | CID 6099338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Triphenylphosphine-3,3',3"-trisulfonic acid = 95.0 63995-70-0 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Immobilized tetrakis(triphenylphosphine)palladium(0) for Suzuki–Miyaura coupling reactions under flow conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. royalsocietypublishing.org [royalsocietypublishing.org]

- 12. assets.ascensusspecialties.com [assets.ascensusspecialties.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. From Tyrosine Kinases to Tyrosine Phosphatases: New Therapeutic Targets in Cancers and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Modulation of protein kinase signaling by protein phosphatases and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Therapeutic strategies for anchored kinases and phosphatases: exploiting short linear motifs and intrinsic disorder [frontiersin.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to Sodium 3,3',3"-Phosphinetriyltribenzenesulfonate (TPPTS)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1312271#sodium-3-3-3-phosphinetriyltribenzenesulfonate-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com